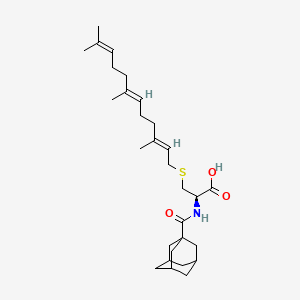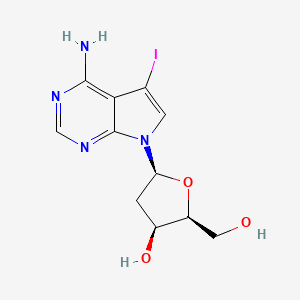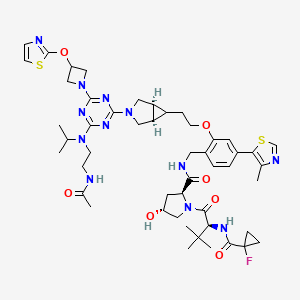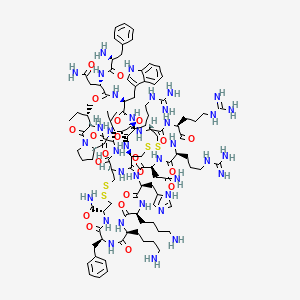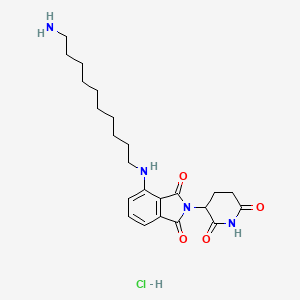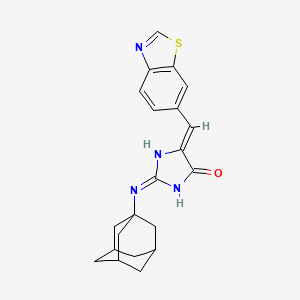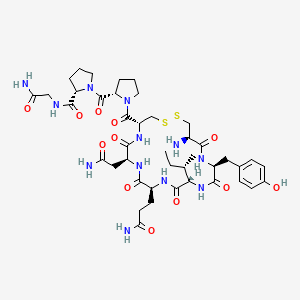
Pro8-Oxytocin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pro8-Oxytocin is a modified form of the neurohypophyseal hormone oxytocin, where the leucine residue at the eighth position is replaced by proline. This substitution results in a compound with distinct biological properties compared to the standard oxytocin. Oxytocin is known for its role in regulating various physiological functions, including uterine contractions during childbirth and lactation, as well as influencing social behaviors and bonding .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pro8-Oxytocin is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The specific conditions for synthesizing this compound include the use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for amino acid protection and activation with coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The final product undergoes rigorous purification steps, including high-performance liquid chromatography (HPLC), to remove any impurities and achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: Pro8-Oxytocin undergoes various chemical reactions, including:
Oxidation: The disulfide bond between cysteine residues can be oxidized, affecting the peptide’s stability and activity.
Reduction: Reduction of the disulfide bond can lead to the formation of free thiol groups, altering the peptide’s conformation.
Substitution: Amino acid residues can be substituted to create analogs with different biological activities.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used in SPPS.
Major Products: The major products formed from these reactions include various analogs of this compound with modified biological activities, which are studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating social behaviors and bonding in animal models.
Medicine: Explored for its potential therapeutic effects in conditions like autism, social anxiety, and postpartum depression.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
Wirkmechanismus
Pro8-Oxytocin exerts its effects by binding to oxytocin receptors (OXTR), which are G-protein-coupled receptors (GPCRs). Upon binding, it activates intracellular signaling pathways, including the Gq/11 pathway, leading to an increase in intracellular calcium levels. This activation results in various physiological responses, such as uterine contractions and social bonding behaviors .
Vergleich Mit ähnlichen Verbindungen
Leu8-Oxytocin: The standard form of oxytocin with leucine at the eighth position.
Vasopressin: A peptide hormone with similar structure and functions, but primarily involved in water retention and vasoconstriction.
Uniqueness of Pro8-Oxytocin: this compound is unique due to its higher efficacy and potency in certain biological assays compared to Leu8-Oxytocin. It has shown stronger behavioral effects in primate models, making it a valuable compound for studying social behaviors and potential therapeutic applications .
Eigenschaften
Molekularformel |
C42H62N12O12S2 |
|---|---|
Molekulargewicht |
991.1 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C42H62N12O12S2/c1-3-21(2)34-40(64)48-25(12-13-31(44)56)36(60)50-27(17-32(45)57)37(61)51-28(20-68-67-19-24(43)35(59)49-26(38(62)52-34)16-22-8-10-23(55)11-9-22)41(65)54-15-5-7-30(54)42(66)53-14-4-6-29(53)39(63)47-18-33(46)58/h8-11,21,24-30,34,55H,3-7,12-20,43H2,1-2H3,(H2,44,56)(H2,45,57)(H2,46,58)(H,47,63)(H,48,64)(H,49,59)(H,50,60)(H,51,61)(H,52,62)/t21-,24-,25-,26-,27-,28-,29-,30-,34-/m0/s1 |
InChI-Schlüssel |
WEYJTHRLWIRGQK-BQGUCLBMSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


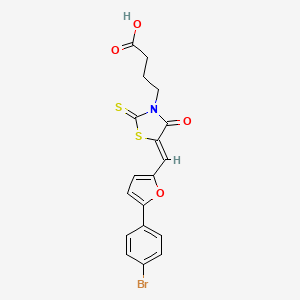
![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]benzo[h]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12382268.png)
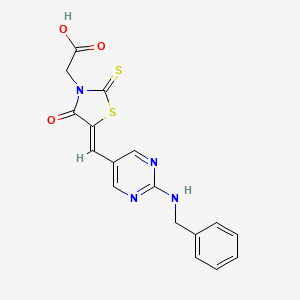
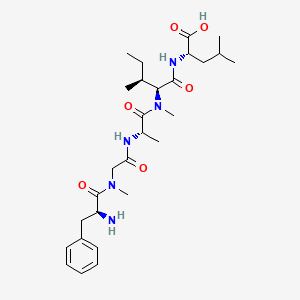
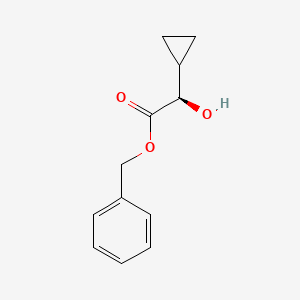
![N-(2-amino-5-phenylphenyl)-5-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)pyridine-2-carboxamide](/img/structure/B12382287.png)

